1-Acetylindolin-5-ylboronic acid chemical properties
1-Acetylindolin-5-ylboronic acid chemical properties
Topic: 1-Acetylindolin-5-ylboronic acid Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
A Critical Building Block for Kinase Inhibitor & Metabolic Target Discovery
Executive Summary
1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical candidates. Structurally, it consists of a dihydroindole (indoline) core, stabilized by an N-acetyl group, with a boronic acid moiety at the C5 position.
Unlike its aromatic indole counterparts, the indoline scaffold offers a distinct 3D-conformational profile (non-planar "puckered" ring) and improved solubility parameters. It serves as a primary intermediate in Suzuki-Miyaura cross-coupling reactions to generate libraries of kinase inhibitors (e.g., VEGFR, PDGFR targets), Carbonic Anhydrase (CA) inhibitors , and metabolic modulators such as MGAT2 inhibitors .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data aggregates experimental and predicted properties essential for analytical characterization.
| Property | Specification |
| IUPAC Name | (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid |
| CAS Number | 905971-97-3 |
| Molecular Formula | C₁₀H₁₂BNO₃ |
| Molecular Weight | 205.02 g/mol |
| Physical State | Off-white to light beige solid |
| Melting Point | 170–175 °C (Decomposes) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |
| pKa (Predicted) | ~8.4 (Boronic acid moiety) |
| Storage Conditions | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Expert Insight: Boronic acids exist in a reversible equilibrium with their dehydrated trimeric anhydride form (boroxine). In dry solid states, the material may appear as a mixture. Dissolution in aqueous base or protic solvents shifts the equilibrium back to the monomeric acid species, which is the active nucleophile in coupling reactions.
Synthetic Methodology & Manufacturing
The synthesis of 1-acetylindolin-5-ylboronic acid is a sequential process designed to ensure regioselectivity at the C5 position. The N-acetyl group serves a dual purpose: it protects the nitrogen from oxidation and acts as a para-directing group during electrophilic substitution.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Step-wise synthetic pathway ensuring C5 regioselectivity via N-acetyl directing effects.
Detailed Protocol
Step 1: Acetylation
-
Reagents: Indoline, Acetic Anhydride (
), Triethylamine ( ), DCM. -
Mechanism: Nucleophilic acyl substitution.
-
Validation: Shift in TLC (more polar than indoline) and appearance of methyl singlet (~2.2 ppm) in
-NMR.
Step 2: Regioselective Bromination
-
Reagents: 1-Acetylindoline, Bromine (
), Glacial Acetic Acid. -
Procedure: Add bromine dropwise at 0°C. The acetamide group directs the electrophile to the para position (C5).
-
Critical Control: Maintain low temperature to prevent poly-bromination.
-
Validation:
-NMR should show a characteristic aromatic pattern (d, d, s) confirming substitution at C5.
Step 3: Palladium-Catalyzed Borylation (Miyaura)
-
Reagents: 5-Bromo-1-acetylindoline, Bis(pinacolato)diboron (
), , Potassium Acetate (KOAc), Dioxane. -
Conditions: 80–100°C under
for 4–12 hours. -
Workup: The resulting pinacol ester can be isolated or hydrolyzed in situ using aqueous
or mild acid to yield the free boronic acid.
Reactivity & Applications in Drug Discovery
The Suzuki-Miyaura Coupling Engine
The primary utility of this compound is as a nucleophilic partner in Suzuki couplings. It introduces the 1-acetylindolin-5-yl pharmacophore, often used to mimic the tryptophan side chain or restrict the conformational flexibility of anilines.
Mechanism:
-
Transmetallation: The boronate species transfers the organic group to the Palladium(II)-halide complex.
-
Activation: Requires a base (e.g.,
, ) to form the reactive "ate" complex ( ).
Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing 1-Acetylindolin-5-ylboronic acid.
Medicinal Chemistry Applications
1. Kinase Inhibitors: The indoline core is a "privileged scaffold." The 1-acetyl group can be modified post-coupling to access sulfonamides or ureas.
-
Example: Synthesis of MGAT2 inhibitors (metabolic disease) where the indoline-5-sulfonamide core provides nanomolar potency and high selectivity [1].[1]
2. Carbonic Anhydrase Inhibitors: Derivatives of 1-acetylindoline-5-sulfonamides have shown efficacy against tumor-associated isoforms CA IX and CA XII , which are implicated in hypoxic tumor survival and multidrug resistance [2].[2]
3. Conformational Restriction: Unlike the flat indole ring, the 2,3-dihydroindoline ring is slightly puckered. This subtle 3D difference can improve solubility and alter binding kinetics in the ATP-binding pockets of enzymes like Bcr-Abl or VEGFR .
Handling & Stability Protocols
Stability Issues: Protodeboronation
Boronic acids attached to electron-rich rings (like indoline) are susceptible to protodeboronation (loss of the boron group) under high heat or strong acidic conditions.
-
Mitigation: Use mild bases (
or ) and avoid prolonged heating above 100°C. -
Storage: Store at 2–8°C. If the solid turns distinctively brown, it indicates oxidation to the phenol (1-acetyl-5-hydroxyindoline).
Self-Validating Quality Control
Before using in a critical reaction, perform this rapid check:
-
Dissolution: Dissolve 5mg in
. -
NMR Check: Verify the integrity of the aromatic region (approx. 7.0–8.0 ppm).[2]
-
Pass: Sharp peaks corresponding to the 1,2,4-substitution pattern.
-
Fail: Appearance of phenol peaks or loss of integration intensity (indicating deboronation).
-
References
-
Discovery of N-Phenylindoline-5-sulfonamide Derivatives as MGAT2 Inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases Source: MDPI Molecules URL:[Link]
-
Boronic Acids in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI Molecules (Review) URL:[Link]
-
PubChem Compound Summary: (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid Source: National Library of Medicine URL:[Link]
